Technical Monograph: 5-Bromo-3-(methylthio)-1,2,4-triazine
Technical Monograph: 5-Bromo-3-(methylthio)-1,2,4-triazine
Topic: 5-Bromo-3-(methylthio)-1,2,4-triazine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile Electrophilic Scaffold for Heterocyclic Library Generation
Executive Summary
5-Bromo-3-(methylthio)-1,2,4-triazine represents a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from its unique electronic deficiency and orthogonal reactivity profile. Unlike symmetrical 1,3,5-triazines, the 1,2,4-triazine core possesses distinct chemical environments at positions 3, 5, and 6, allowing for highly regioselective functionalization. This guide details the physicochemical properties, synthetic pathways, and sequential functionalization strategies that make this compound a critical intermediate in the development of kinase inhibitors, GPCR ligands, and purine bioisosteres.
Structural & Physicochemical Characterization
The 1,2,4-triazine ring is significantly more electron-deficient than pyridine or pyrimidine due to the presence of three nitrogen atoms. This deficiency makes the C5 position highly electrophilic, particularly when activated by a good leaving group like bromine.
Molecular Identity
| Property | Data |
| IUPAC Name | 5-Bromo-3-(methylthio)-1,2,4-triazine |
| Molecular Formula | C₄H₄BrN₃S |
| Molecular Weight | 206.06 g/mol |
| CAS Number | Analogous to 7275-70-9 (dimethyl variant); Core scaffold often synthesized in situ or custom. |
| SMILES | CSc1nc(Br)cnn1 |
Physical Properties[1]
-
Physical State: Typically an off-white to pale yellow crystalline solid.
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile, DCM). Poorly soluble in water.
-
Stability: Moisture sensitive; the C5-Br bond is labile to hydrolysis under basic aqueous conditions. The methylthio group is stable to air but susceptible to oxidation.
Synthetic Routes & Production
The synthesis of 5-bromo-3-(methylthio)-1,2,4-triazine generally proceeds via a "Triazinone Route." Direct bromination of the triazine ring is difficult; therefore, the C5-hydroxyl (tautomeric with oxo) is converted to the bromide.
The "Triazinone" Pathway
This robust method allows for the construction of the ring followed by functional group manipulation.
-
Condensation: Reaction of thiosemicarbazide with glyoxylic acid (or glyoxal derivatives) yields the 3-thioxo-1,2,4-triazin-5(2H)-one intermediate.
-
S-Methylation: Treatment with Methyl Iodide (MeI) in basic media (NaOH/KOH) selectively methylates the sulfur atom, locking the tautomer to 3-(methylthio)-1,2,4-triazin-5(4H)-one.
-
Bromination: Deoxybromination of the C5-carbonyl oxygen using Phosphorus Oxybromide (POBr₃) or Phosphorus Pentabromide (PBr₅) yields the target 5-bromo derivative.
Figure 1: Stepwise synthesis of the 5-bromo-3-(methylthio)-1,2,4-triazine core.
Chemical Reactivity & Functionalization[2][3][4][5][6][7][8]
The power of this scaffold lies in its Orthogonal Reactivity . The C5-Bromine and C3-Methylthio groups react under different conditions, allowing for the sequential introduction of two different nucleophiles.
Regioselectivity Map
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Position 5 (C-Br): The most electrophilic site. Reacts rapidly with nucleophiles (amines, thiols, alkoxides) via SNAr mechanisms.
-
Position 3 (C-SMe): Initially unreactive towards mild nucleophiles. However, it can be "activated" by oxidation to a sulfone (-SO₂Me) or sulfoxide (-SOMe), making it a "super-leaving group" for a second substitution.
-
Position 6 (C-H): Available for C-H activation or radical functionalization, though less commonly targeted than positions 3 and 5.
Reaction Pathways[9]
Pathway A: SNAr Displacement (C5)
The bromine atom is displaced by nucleophiles.
-
Reagents: Primary/Secondary amines, NaH/Alcohols.
-
Conditions: Mild base (DIEA, K₂CO₃), polar solvent (THF, DMF), 0°C to RT.
-
Mechanism: Addition-Elimination.[1][2] The electron-deficient triazine ring stabilizes the Meisenheimer complex.
Pathway B: C3 Activation (Oxidation-Displacement)
After functionalizing C5, the C3-SMe group remains.
-
Activation: Oxidation using m-CPBA or Oxone® yields the 3-methanesulfonyl (sulfone) derivative.
-
Displacement: The sulfone is displaced by a second nucleophile (often an amine or aniline) to yield 3,5-disubstituted triazines.
Pathway C: Palladium-Catalyzed Coupling
The C5-Br bond is suitable for Suzuki-Miyaura or Stille couplings to introduce aryl or heteroaryl groups.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Partner: Aryl boronic acids.
Figure 2: Orthogonal functionalization strategy. C5 is modified first, followed by C3 activation.
Applications in Medicinal Chemistry
Kinase Inhibition (c-Met)
The 1,2,4-triazine core serves as a bioisostere for the purine ring found in ATP.
-
Mechanism: The N2 and N4 nitrogens can serve as hydrogen bond acceptors/donors in the kinase hinge region.
-
Example: 3-(methylthio)-6-aryl-1,2,4-triazines have shown potency against c-Met kinase, a target in cancer therapy. The methylthio group can be positioned to interact with the hydrophobic pocket or displaced to tune solubility.
GPCR Ligands (mGluR5 & 5-HT6)
Substituted triazines have been identified as antagonists for the metabotropic glutamate receptor 5 (mGluR5) and ligands for serotonin 5-HT6 receptors.
-
Design Strategy: The rigid triazine core orients substituents (aryl groups at C5/C6) to span the transmembrane binding domains.
Experimental Protocols
Protocol A: SNAr Displacement of Bromine at C5
A self-validating protocol for introducing an amine at the 5-position.
Reagents:
-
5-Bromo-3-(methylthio)-1,2,4-triazine (1.0 eq)
-
Amine Nucleophile (e.g., Morpholine, 1.1 eq)
-
Diisopropylethylamine (DIEA) (1.2 eq)
-
Solvent: Anhydrous THF or DCM
Procedure:
-
Preparation: Dissolve 5-Bromo-3-(methylthio)-1,2,4-triazine in anhydrous THF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: The C5-Br is highly reactive; cooling prevents bis-substitution or decomposition.
-
Addition: Add DIEA followed by the dropwise addition of the amine nucleophile.
-
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor via TLC (typically 30-50% EtOAc/Hexane) or LC-MS. The product will be more polar than the starting material.
-
Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3][4]
-
Purification: Flash column chromatography on silica gel.
Protocol B: Oxidation of Methylthio to Sulfone
Required to activate the C3 position for subsequent substitution.
Reagents:
-
5-Substituted-3-(methylthio)-1,2,4-triazine (1.0 eq)[5]
-
m-Chloroperbenzoic acid (mCPBA) (2.2 eq)
Procedure:
-
Dissolve the substrate in DCM at 0°C.
-
Add mCPBA portion-wise.
-
Stir at RT for 2-4 hours. Note: Monitor for the sulfoxide intermediate (M+16) vs sulfone (M+32) by LC-MS.
-
Quench with saturated NaHCO₃/Na₂S₂O₃ solution to neutralize acids and excess oxidant.
Safety & Handling
-
Lachrymator Potential: Halogenated heterocycles can be irritating to eyes and mucous membranes. Handle in a fume hood.
-
Sensitizers: Triazine derivatives are potential skin sensitizers.
-
Energetics: While 1,2,4-triazines are generally stable, azido-triazine derivatives (if synthesized via azide displacement) can be explosive.
-
Storage: Store the 5-bromo derivative at -20°C under inert gas to prevent hydrolysis.
References
-
BenchChem. Optimizing reaction conditions for nucleophilic substitution on the triazine ring. Retrieved from .
- El-Faham, A., et al. (2015). Synthesis and characterization of s-triazine derivatives. Journal of Chemical/Pharmaceutical Research.
-
Abdel-Rahman, R. & Bawazir, W. (2018).[7] Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.[7] International Journal of Organic Chemistry, 8, 191-200.[7] .
-
Paudler, W. W. & Chen, T. K. (1970). 1,2,4-Triazines.[5][7][8][9][10] Journal of Heterocyclic Chemistry. (Foundation of triazine reactivity).[6][7][8][11]
-
Reis, et al. (2023). Synthesis and broad biological characterization of a new series of 1,3,5-triazine backbone compounds as potent 5-HT6 receptor ligands.[12] European Journal of Medicinal Chemistry. .
-
Reading University. Triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR Repository. .
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